molecular formula C15H10O B049416 3-Phenylethynyl-benzaldehyde CAS No. 115021-39-1

3-Phenylethynyl-benzaldehyde

Cat. No.: B049416
CAS No.: 115021-39-1
M. Wt: 206.24 g/mol
InChI Key: RRMQKWJANJYKFC-UHFFFAOYSA-N
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Description

3-Phenylethynyl-benzaldehyde is an organic compound with the molecular formula C15H10O. It is characterized by the presence of a benzaldehyde group substituted with a phenylethynyl group at the third position. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Phenylethynyl-benzaldehyde can be synthesized through the Sonogashira-Hagihara cross-coupling reaction. This involves the coupling of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The general procedure includes:

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Sonogashira-Hagihara reaction remains a viable method for large-scale synthesis due to its efficiency and high yield.

Chemical Reactions Analysis

Types of Reactions: 3-Phenylethynyl-benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The phenylethynyl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminium hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

    Oxidation: 3-Phenylethynyl-benzoic acid.

    Reduction: 3-Phenylethynyl-benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-Phenylethynyl-benzaldehyde has diverse applications in scientific research:

Comparison with Similar Compounds

    Benzaldehyde: Lacks the phenylethynyl group, making it less reactive in certain substitution reactions.

    3-Phenylpropynal: Similar structure but with a propynal group instead of an ethynyl group, leading to different reactivity.

    3-Phenylethynyl-benzoic acid: The oxidized form of 3-Phenylethynyl-benzaldehyde.

Uniqueness: this compound is unique due to the presence of both an aldehyde and a phenylethynyl group, which confer distinct reactivity and potential for diverse chemical transformations .

Properties

IUPAC Name

3-(2-phenylethynyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O/c16-12-15-8-4-7-14(11-15)10-9-13-5-2-1-3-6-13/h1-8,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRMQKWJANJYKFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10389797
Record name 3-Phenylethynyl-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10389797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115021-39-1
Record name 3-Phenylethynyl-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10389797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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